molecular formula C20H20N4O4S B10943066 7-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10943066
M. Wt: 412.5 g/mol
InChI Key: URELCQLYZQIKOC-UHFFFAOYSA-N
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Description

The compound “7-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid” is a complex heterocyclic molecule It features a pyrazole moiety, a bicyclic structure, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole moiety. The pyrazole can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then subjected to further functionalization to introduce the phenyl and dimethyl groups.

The bicyclic structure is formed through a series of cyclization reactions, often involving the use of sulfur-containing reagents to introduce the thia group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The pyrazole moiety can be oxidized to form pyrazole N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial infections due to its thia group.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves its interaction with specific enzymes or receptors. The pyrazole moiety can act as a ligand, binding to metal ions or enzyme active sites. The bicyclic structure may provide additional binding interactions, enhancing the compound’s overall affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazole moiety with a bicyclic structure and a carboxylic acid group. This combination of features is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

7-[(3,5-dimethyl-1-phenylpyrazole-4-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N4O4S/c1-10-9-29-19-15(18(26)23(19)16(10)20(27)28)21-17(25)14-11(2)22-24(12(14)3)13-7-5-4-6-8-13/h4-8,15,19H,9H2,1-3H3,(H,21,25)(H,27,28)

InChI Key

URELCQLYZQIKOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3=C(N(N=C3C)C4=CC=CC=C4)C)SC1)C(=O)O

Origin of Product

United States

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